molecular formula C14H13NO3 B11100283 5-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-methoxyphenol

5-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-methoxyphenol

Cat. No.: B11100283
M. Wt: 243.26 g/mol
InChI Key: XVGMUPQFDSWEHS-UHFFFAOYSA-N
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Description

5-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-methoxyphenol is a Schiff base compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-methoxyphenol typically involves the condensation reaction between 4-hydroxybenzaldehyde and 2-methoxyphenol in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic groups in the compound can undergo oxidation reactions, leading to the formation of quinones.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenolic and methoxy derivatives.

Mechanism of Action

The mechanism of action of 5-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-methoxyphenol involves its ability to form hydrogen bonds and coordinate with metal ions. The compound can interact with various molecular targets, including enzymes and receptors, through its phenolic and imine groups. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-methoxyphenol is unique due to the presence of both hydroxyl and methoxy groups, which enhance its solubility and reactivity. The specific arrangement of these functional groups also allows for unique interactions with metal ions and biological molecules, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

5-[(4-hydroxyphenyl)iminomethyl]-2-methoxyphenol

InChI

InChI=1S/C14H13NO3/c1-18-14-7-2-10(8-13(14)17)9-15-11-3-5-12(16)6-4-11/h2-9,16-17H,1H3

InChI Key

XVGMUPQFDSWEHS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)O)O

Origin of Product

United States

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